2-(((2-Chlorophenyl)thio)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
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Overview
Description
2-(((2-Chlorophenyl)thio)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-Chlorophenyl)thio)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole typically involves the reaction of 2-chlorobenzyl chloride with 3,4,5-trimethoxybenzohydrazide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or acetonitrile for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(((2-Chlorophenyl)thio)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(((2-Chlorophenyl)thio)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(((2-Chlorophenyl)thio)methyl)-5-phenyl-1,3,4-oxadiazole
- 2-(((2-Chlorophenyl)thio)methyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
- 2-(((2-Chlorophenyl)thio)methyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole
Uniqueness
2-(((2-Chlorophenyl)thio)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which can impart distinct biological and chemical properties. This structural feature may enhance its activity and selectivity in various applications compared to other similar compounds.
Properties
Molecular Formula |
C18H17ClN2O4S |
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Molecular Weight |
392.9 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)sulfanylmethyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H17ClN2O4S/c1-22-13-8-11(9-14(23-2)17(13)24-3)18-21-20-16(25-18)10-26-15-7-5-4-6-12(15)19/h4-9H,10H2,1-3H3 |
InChI Key |
SXAVIFMBBNGEQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)CSC3=CC=CC=C3Cl |
Origin of Product |
United States |
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